(4-Chlorophenyl) 6-bromo-2-oxochromene-3-carboxylate
Overview
Description
(4-Chlorophenyl) 6-bromo-2-oxochromene-3-carboxylate is a complex organic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl) 6-bromo-2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the chromene moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, such as the 4-chlorophenyl and 6-bromo groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(4-Chlorophenyl) 6-bromo-2-oxochromene-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which (4-Chlorophenyl) 6-bromo-2-oxochromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The compound can also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- (4-Chlorophenyl) 6-bromo-2-oxo-2H-chromene-3-carboxylate
- (4-Methylphenyl) 6-bromo-2-oxochromene-3-carboxylate
- (4-Fluorophenyl) 6-bromo-2-oxochromene-3-carboxylate
Comparison: While these compounds share a common chromene core, the substitution patterns on the phenyl ring significantly influence their chemical properties and biological activities. For example, the presence of different substituents (chlorine, methyl, fluorine) can affect the compound’s reactivity and its interaction with biological targets.
Properties
IUPAC Name |
(4-chlorophenyl) 6-bromo-2-oxochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrClO4/c17-10-1-6-14-9(7-10)8-13(16(20)22-14)15(19)21-12-4-2-11(18)3-5-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUCIZYIURSPBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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